![molecular formula C8H10N2 B3025419 6,7-二氢-5H-环戊[c]吡啶-6-胺 CAS No. 1314975-12-6](/img/structure/B3025419.png)

6,7-二氢-5H-环戊[c]吡啶-6-胺

描述

6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine is a chemical compound with the molecular formula C8H10N2 . It is also known as 5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride .

Synthesis Analysis

The synthesis of similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . In the solid state, the molecules of compounds form centrosymmetric dimers due to intermolecular hydrogen bonds N–H···O .Chemical Reactions Analysis

Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .科学研究应用

药物研究: 6,7-二氢-5H-环戊[b]吡啶广泛用于药物研究。它用作第四代抗生素头孢吡肟的侧链。它的合成方法包括 N-羟基邻苯二甲酰亚胺路线、丙烯醛路线和己二酸二乙酯路线,其中丙烯醛路线特别有效,产率高达 87.4% (傅春,2007)。

化学合成技术: 已经开发出涉及 6,7-二氢-5H-环戊[c]吡啶-6-胺的创新化学合成技术。例如,一项研究概述了使用分子内逆电子需求杂-狄尔斯-阿尔德/逆-狄尔斯-阿尔德序列合成具有代表性的 6,7-二氢-5H-环戊[b]吡啶-4-胺 (Morgan Donnard 等人,2017)。

生物活性: 该化合物表现出多种生物活性,例如抗溃疡和抗癌活性。已经探索了不同的合成方式,如热重排、催化脱水、弗里德兰德缩合反应和格林尼亚反应,用于其合成 (陈立功,2004)。

先进材料研究: 已经对合成 7-取代的 6,7-二氢-5H-吡咯并(3,4-b)吡啶-5-酮进行了研究,它们在先进材料研究中具有潜在的应用 (T. Goto 等人,1991)。

绿色化学应用: 该化合物已经使用绿色化学原理合成。例如,使用锰催化的氧化实现了 2,3-环戊烯并吡啶类似物直接氧化为 6,7-二氢-5H-环戊[b]吡啶-5-酮类似物,强调了化学选择性和高产率 (兰辉仁等人,2015)。

创新合成方法: 已经开发出一种用于 6,7-二氢-5H-环戊[b]吡啶衍生物的新型多组分合成方法,突出了该化合物在化学合成中的多功能性 (I. V. Dyachenko 等人,2020)。

抗癌剂研究: 该化合物已被用于合成具有潜在抗癌剂作用的新型结构。例如,对高压辅助合成新型衍生物的研究显示出针对癌细胞的有希望的结果 (H. Behbehani 等人,2020)。

作用机制

Target of Action

They are structural fragments of alkaloids and have been identified as having hypoglycemic activity, acting as antagonists of calcium channels, serving as fluorescent probes, and inhibiting protein kinase FGFR1 .

Mode of Action

It’s known that the compound undergoes a profound structural transformation during its synthesis . This involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The resulting alkenes are involved in the Stork alkylation with enamine .

Biochemical Pathways

The compound’s synthesis involves a series of reactions, including knoevenagel condensation and stork alkylation , which may suggest its potential involvement in related biochemical pathways.

Result of Action

Cyclopenta[b]pyridine derivatives, including this compound, have been found to exhibit a wide spectrum of biological activity .

Action Environment

The compound’s synthesis involves reactions carried out under specific conditions, such as temperature and atmospheric conditions , which may suggest potential environmental influences on its action.

属性

IUPAC Name |

6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-3-6-1-2-10-5-7(6)4-8/h1-2,5,8H,3-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVKOWFKLZEZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

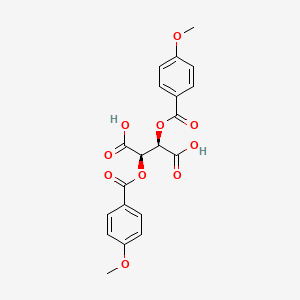

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,3'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B3025339.png)

![1,8-Diazaspiro[4.5]decan-2-one](/img/structure/B3025341.png)

![[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine](/img/structure/B3025342.png)

![1,4-Diazaspiro[5.5]undecane-3,5-dione](/img/structure/B3025343.png)

![[1,4]Diazepan-1-yl-acetic acid ethyl ester](/img/structure/B3025344.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)